molecular formula C26H29NO2 B022448 4'-Hydroxytamoxifen CAS No. 82413-23-8

4'-Hydroxytamoxifen

Cat. No. B022448
CAS RN: 82413-23-8
M. Wt: 387.5 g/mol
InChI Key: DODQJNMQWMSYGS-QPLCGJKRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 4'-Hydroxytamoxifen can be efficiently achieved through a two-step process involving a McMurry coupling reaction followed by selective crystallization. This approach yields (Z)-4-hydroxytamoxifen, utilizing 1,1-bis(4-hydroxyphenyl)-2-phenylbut-1-ene as a key intermediate. Such methodologies highlight the compound's accessibility for further study and application in research settings (Yu & Forman, 2003).

Molecular Structure Analysis

4'-Hydroxytamoxifen's molecular structure is pivotal to its interaction with estrogen receptors. It exhibits a specific geometry that enables it to act as a selective estrogen receptor modulator. Structural analyses through methods like X-ray crystallography provide insights into its binding affinities and selectivity profiles, which are crucial for designing analogs with improved therapeutic potentials (Chao et al., 2006).

Chemical Reactions and Properties

4'-Hydroxytamoxifen undergoes various chemical reactions, including oxidation and peroxidase-mediated conversion to free radicals. These reactions can influence its activity and stability, as well as its interaction with other biological molecules. The compound's ability to undergo enzymatic conversion underscores the complexity of its behavior in biological systems and the potential for diverse biological effects (Davies et al., 1997).

Scientific Research Applications

  • Cardioprotection : 4'-Hydroxytamoxifen has been found to protect human low-density lipoproteins against oxidative damage, suggesting a role in the cardioprotective benefits of tamoxifen therapy in breast cancer patients (Wiseman, Paganga, Rice-Evans, & Halliwell, 1993).

  • Estrogen Receptor Modulation : It acts as a selective estrogen receptor modulator, influencing the expression of genes related to estrogen receptors in human breast cancer cells (Liu, Lee, Deb Los Reyes, Zapf, & Jordan, 2001).

  • Cancer Cell Death Induction : The compound induces autophagic death through K-Ras degradation in tumor cells, which could be beneficial in cancer treatment (Kohli et al., 2013).

  • Inhibition of Endometrial Cancer Cell Growth : 4'-Hydroxytamoxifen has shown efficacy in inhibiting the growth of human endometrial cancer cells in vitro, potentially through interaction with estrogen receptors in the tumor (Terakawa, Shimizu, Ikegami, Tanizawa, & Matsumoto, 1988).

  • DNA Damage Analysis : This compound aids in the analysis of tamoxifen-DNA adducts, which is crucial for understanding the drug's interaction with DNA (Sharma, 2000).

  • Non-carcinogenic Nature in Rats : Studies indicate that 4-hydroxytamoxifen is not carcinogenic in rats and may even reduce the incidence of spontaneous mammary and hypophyseal tumors (Sauvez, Drouin, Attia, Bertheux, & Forster, 1999).

  • Enhanced DNA Damage by Peroxidase Activation : When broken down by a horseradish peroxidase/H2O2 system, it causes more significant DNA damage, an important consideration in breast cancer treatment (Davies et al., 1997).

  • Boron-based Bioisosteres for Tamoxifen Resistance : Boron-based 4-hydroxytamoxifen bioisosteres might be an effective therapeutic remedy for intrinsic tamoxifen resistance in breast cancer patients deficient in CYP2D6 metabolism (Jiang, Zhong, Zhang, Zheng, & Wang, 2012).

  • Sensitization to Breast Cancer Treatment : Isothiocyanates present in cruciferous plants can sensitize breast cancer cells to 4-hydroxytamoxifen, potentially improving treatment and chemoprevention strategies (Pawlik, Słomińska-Wojewódzka, & Herman-Antosiewicz, 2015).

Safety And Hazards

4’-Hydroxytamoxifen should be handled with care. Avoid breathing mist, gas, or vapours. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

4’-Hydroxytamoxifen is being explored for its potential in treating a variety of estrogen-dependent conditions, including cyclic breast pain and gynecomastia . It has completed a phase II clinical trial for cyclical mastalgia, but further studies are required before it can be approved for this indication and marketed . There is also interest in understanding the pathophysiology of high dose Tam treatment on the heart with applications for Tam-inducible gene knockout mouse models and clinical medicine .

properties

IUPAC Name

4-[(Z)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-1-phenylbut-1-en-2-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29NO2/c1-4-25(20-10-14-23(28)15-11-20)26(21-8-6-5-7-9-21)22-12-16-24(17-13-22)29-19-18-27(2)3/h5-17,28H,4,18-19H2,1-3H3/b26-25-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DODQJNMQWMSYGS-QPLCGJKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCN(C)C)/C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00873019
Record name 4'-Hydroxytamoxifen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00873019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Hydroxytamoxifen

CAS RN

82413-23-8
Record name 4′-Hydroxytamoxifen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82413-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Hydroxytamoxifen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00873019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4'-Hydroxytamoxifen
Reactant of Route 2
Reactant of Route 2
4'-Hydroxytamoxifen
Reactant of Route 3
Reactant of Route 3
4'-Hydroxytamoxifen
Reactant of Route 4
Reactant of Route 4
4'-Hydroxytamoxifen
Reactant of Route 5
4'-Hydroxytamoxifen
Reactant of Route 6
4'-Hydroxytamoxifen

Citations

For This Compound
26,100
Citations
P Coward, D Lee, MV Hull… - Proceedings of the …, 2001 - National Acad Sciences
… By using this assay, we determined that the estrogen diethylstilbestrol (DES) and the antiestrogens tamoxifen (TAM) and 4-hydroxytamoxifen (4-OHT) bind to ERRγ with submicromolar …
Number of citations: 341 www.pnas.org
D Sun, G Chen, RW Dellinger… - Breast Cancer …, 2006 - breast-cancer-research …
… of TAM and one of its major active metabolites, 4-hydroxytamoxifen (4-OH-TAM), is via … (TAM-N +-glucuronide) and the 4-hydroxytamoxifen quaternary ammonium glucuronides (trans-4-…
G Chen, S Yin, S Maiti, X Shao - Journal of biochemical and …, 2002 - Wiley Online Library
… Our studies on the sulfation of 4‐OH‐TAM demonstrated that 4‐hydroxytamoxifen can be sulfated by human liver and human intestinal cytosols. Human phenol‐sulfating …
Number of citations: 45 onlinelibrary.wiley.com
R Löser, K Seibel, W Roos, U Eppenberger - European Journal of Cancer …, 1985 - Elsevier
This study demonstrates in vivo and in vitro properties of the non-steroidal antiestrogens tamoxifen (TAM), 4-OH-tamoxifen (4-OH-TAM) and 3-OH-tamoxifen (K 060 E). In immature …
Number of citations: 94 www.sciencedirect.com
HK Crewe, LM Notley, RM Wunsch, MS Lennard… - Drug Metabolism and …, 2002 - ASPET
… metabolite,trans-4-hydroxytamoxifen. Biotransformation by … with tamoxifen ortrans-4-hydroxytamoxifen under conditions … metabolite, trans-4-hydroxytamoxifen, which has enhanced …
Number of citations: 322 dmd.aspetjournals.org
EL Rickert, S Oriana, C Hartman-Frey… - Bioconjugate …, 2010 - ACS Publications
… estrogen receptor ligand 4-hydroxytamoxifen was attached to … We further characterized a 4-hydroxytamoxifen analogue … , mode of action to 4-hydroxytamoxifen, as the fluorescent …
Number of citations: 33 pubs.acs.org
JS Samaddar, VT Gaddy, J Duplantier… - Molecular cancer …, 2008 - AACR
This study identifies macroautophagy as a key mechanism of cell survival in estrogen receptor–positive (ER + ) breast cancer cells undergoing treatment with 4-hydroxytamoxifen (4-…
Number of citations: 224 aacrjournals.org
JMG Schafer, H Liu, DJ Bentrem, JW Zapf, VC Jordan - Cancer Research, 2000 - AACR
The active metabolite of tamoxifen, 4-hydroxytamoxifen (4-OHT), is used in the laboratory for mechanistic studies of antiestrogen action. This compound binds to the estrogen receptor α (…
Number of citations: 150 aacrjournals.org
M Obrero, VY David, DJ Shapiro - Journal of Biological Chemistry, 2002 - ASBMB
… We show that TAM and its active metabolite, 4-hydroxytamoxifen (OHT), can actively induce programmed cell death through distinct ER-dependent and ER-independent pathways. The …
Number of citations: 134 www.jbc.org
P Bourassa, S Dubeau, GM Maharvi, AH Fauq… - Biochimie, 2011 - Elsevier
… Endoxifen formed stronger complexes than tamoxifen and 4-hydroxytamoxifen. ► The complexation of tamoxifen and its metabolites induced protein unfolding. ► HSA can be used to …
Number of citations: 102 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.